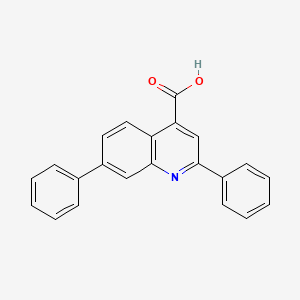

2,7-Diphenylquinoline-4-carboxylic Acid

Description

2,7-Diphenylquinoline-4-carboxylic acid is a quinoline derivative characterized by two phenyl substituents at the 2- and 7-positions of the quinoline core and a carboxylic acid group at the 4-position. Quinoline-based compounds are renowned for their pharmacological versatility, including antibacterial, antiparasitic, and anticancer activities, owing to their ability to interact with biological targets such as DNA gyrase and efflux pumps .

The 4-carboxylic acid moiety enhances water solubility and provides a site for further functionalization, while phenyl groups at strategic positions modulate lipophilicity and binding affinity. Below, we systematically compare this compound with analogous compounds, focusing on structural variations, synthetic strategies, and biological activities.

Properties

Molecular Formula |

C22H15NO2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

2,7-diphenylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C22H15NO2/c24-22(25)19-14-20(16-9-5-2-6-10-16)23-21-13-17(11-12-18(19)21)15-7-3-1-4-8-15/h1-14H,(H,24,25) |

InChI Key |

XWLGCUBTGXDLOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diphenylquinoline-4-carboxylic Acid typically involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions. For instance, isatin can be reacted with acetophenone in the presence of potassium hydroxide (KOH) in ethanol at elevated temperatures to yield the desired quinoline derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,7-Diphenylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2,7-Diphenylquinoline-4-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,7-Diphenylquinoline-4-carboxylic Acid, particularly in its role as an HDAC inhibitor, involves the inhibition of histone deacetylases. This leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of cell cycle arrest and apoptosis in cancer cells . The compound interacts with the zinc ion in the active site of HDACs, thereby blocking their enzymatic activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituents on the quinoline core significantly influence physicochemical properties and bioactivity. Key analogs include:

Key Observations :

- Phenyl vs. Halogen Substituents : Chlorine or fluorine at the 7-position (e.g., ) increases electronegativity, enhancing interactions with bacterial enzymes .

- Methoxy/Isopropoxy Groups : Ether substituents (e.g., ) improve solubility and reduce cytotoxicity .

- Methyl Groups : Methylation at the 6- or 8-position (e.g., ) enhances metabolic stability without compromising activity .

Antibacterial Activity:

- 2-Phenylquinoline-4-carboxylic acid derivatives (): Exhibited MIC values of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against E. coli.

- 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid (): Demonstrated broad-spectrum activity, though specific MIC data is unavailable .

- 2,3-Diarylquinoline-4-carboxylic acids (): Showed antiparasitic activity against Plasmodium falciparum, suggesting versatility beyond antibacterial use .

SAR Trends :

- Dual Phenyl Groups : Compounds with aryl groups at multiple positions (e.g., 2,3-diaryl or 2,7-diphenyl) may exhibit stronger binding to hydrophobic enzyme pockets.

- Electron-Withdrawing Groups : Chlorine or fluorine substituents enhance activity against Gram-negative bacteria by improving membrane penetration .

Toxicity and Pharmacokinetics

- 2-Phenylquinoline-4-carboxylic acid derivatives (): Low cytotoxicity (IC₅₀ > 200 µg/mL in mammalian cells) .

- 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid (): Predicted favorable pharmacokinetics due to reduced hepatic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.